
1,2-Benzenedicarboxylic acid, 3-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarboxylic acid, 3-phenoxy- is a derivative of phthalic acid, which is a type of benzenedicarboxylic acid. This compound is characterized by the presence of two carboxylic acid groups attached to a benzene ring, with a phenoxy group at the third position. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, 3-phenoxy- can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with phenol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenedicarboxylic acid, 3-phenoxy- often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,2-Benzenedicarboxylic acid, 3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1,2-Benzenedicarboxylic acid, 3-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a plasticizer in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and coatings due to its plasticizing properties.
作用機序
The mechanism of action of 1,2-Benzenedicarboxylic acid, 3-phenoxy- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in certain cancer cells by targeting the Akt/NF-κB/p53 pathway . This pathway is crucial for regulating cell survival, proliferation, and apoptosis, making the compound a potential candidate for anticancer therapies.
類似化合物との比較
1,2-Benzenedicarboxylic acid, 3-phenoxy- can be compared with other similar compounds, such as:
Phthalic acid (1,2-benzenedicarboxylic acid): The parent compound, lacking the phenoxy group.
Isophthalic acid (1,3-benzenedicarboxylic acid): An isomer with carboxylic acid groups at the 1 and 3 positions.
Terephthalic acid (1,4-benzenedicarboxylic acid): Another isomer with carboxylic acid groups at the 1 and 4 positions.
The presence of the phenoxy group in 1,2-Benzenedicarboxylic acid, 3-phenoxy- imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules, distinguishing it from its isomers .
特性
CAS番号 |
63196-12-3 |
|---|---|
分子式 |
C14H10O5 |
分子量 |
258.23 g/mol |
IUPAC名 |
3-phenoxyphthalic acid |
InChI |
InChI=1S/C14H10O5/c15-13(16)10-7-4-8-11(12(10)14(17)18)19-9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18) |
InChIキー |
HRMCXDSWURAYFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


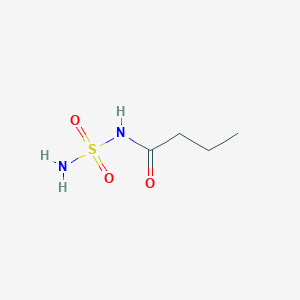
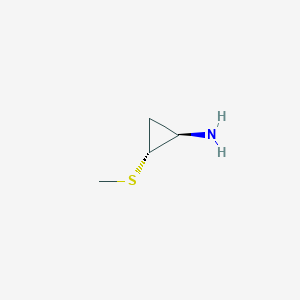
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)

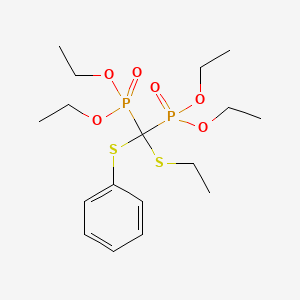
![1-[4-(3,4-Dimethylbenzoyl)piperidin-1-yl]ethan-1-one](/img/structure/B14487642.png)

![2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL](/img/structure/B14487646.png)

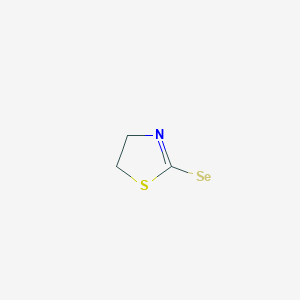
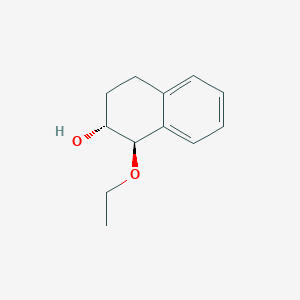
![1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B14487661.png)

